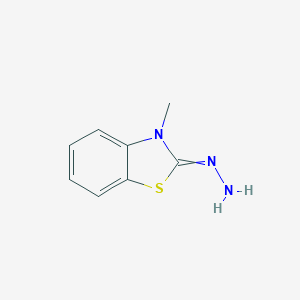

3-Methyl-2-benzothiazolone hydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOLIFLKGONSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4338-98-1 (mono-hydrochloride), 14448-67-0 (unspecified HCl) | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4061541 | |

| Record name | (3-Methyl-2-benzothiazolinylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-67-2 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Methyl-2-benzothiazolinylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 3-Methyl-2-benzothiazolone Hydrazone (MBTH) Reaction Mechanism

This guide provides a comprehensive examination of the 3-Methyl-2-benzothiazolone hydrazone (MBTH) reaction, a cornerstone of analytical chemistry for the sensitive detection of aliphatic aldehydes. First reported by Sawicki et al. in 1961 for the analysis of aldehydes in atmospheric pollution, its versatility has led to widespread adoption across environmental, clinical, and industrial sectors.[1][2] We will dissect the core mechanism, explore the critical parameters that govern its efficacy, and provide validated protocols for its practical application.

I. The Principle of Oxidative Coupling: A Mechanistic Overview

The MBTH method, also known as the Sawicki reaction, is a classic example of an oxidative coupling reaction.[3][4] The fundamental principle involves the conversion of a non-chromophoric aldehyde into a intensely colored final product that can be quantified using spectrophotometry.[5] This transformation is not a single event but a carefully orchestrated two-stage process: the initial formation of an intermediate azine, followed by a critical oxidative coupling step that synthesizes the final dye.[1][2][6][7]

The overall reaction can be summarized as the interaction of one aldehyde molecule with two molecules of MBTH in the presence of a suitable oxidizing agent to form a blue formazan cation.[1][8]

II. A Two-Stage Mechanistic Breakdown

To fully appreciate the elegance and specificity of this reaction, we must examine each stage in detail. The causality behind each step is critical for troubleshooting and adapting the protocol for novel applications.

The reaction is initiated by the nucleophilic addition of the MBTH hydrazone to the carbonyl group of the target aldehyde. Hydrazones are a class of organic compounds formed by the reaction of hydrazine with aldehydes or ketones.[9] In this first step, the primary amine group (-NH₂) of MBTH acts as a potent nucleophile, attacking the electrophilic carbon of the aldehyde's carbonyl group.[10] This is a standard condensation reaction that results in the formation of a stable azine intermediate and the elimination of a water molecule.[1][2][5]

This initial step is crucial as it "captures" the aldehyde, forming a new, more complex molecule that is primed for the subsequent color-forming reaction. The reaction proceeds efficiently under the mildly acidic conditions typically used for the assay.

This second stage is the chromogenic heart of the assay. It requires an oxidizing agent, most commonly ferric chloride (FeCl₃) or ceric ammonium sulfate, to proceed.[4][5][11] The role of the oxidant is not to act on the azine intermediate, but rather to activate a second molecule of MBTH.[3]

The mechanism proceeds as follows:

-

Oxidation of MBTH: The oxidizing agent abstracts two electrons and a proton from a second molecule of MBTH. This oxidation generates a highly reactive electrophilic intermediate, which can be described as a diazonium-like cation or an active coupling species.[3][12]

-

Electrophilic Attack: This reactive MBTH cation is a powerful electrophile. It rapidly attacks the electron-rich azine intermediate formed in Stage 1.

-

Dye Formation: The coupling of the oxidized MBTH cation and the azine intermediate results in the formation of a large, conjugated system known as a tetraazapentamethine dye, which is a type of formazan.[1][13] This extensive conjugation is responsible for the molecule's ability to absorb light in the visible spectrum, giving rise to its characteristic intense blue color.[8][14] The absorbance of this blue dye, measured at its λmax, is directly proportional to the initial concentration of the aldehyde.[5]

The following diagram illustrates the complete two-stage reaction mechanism.

III. Field-Proven Insights: Critical Parameters and Causality

The reliability of the MBTH assay is a direct function of controlling key experimental variables. Understanding the causality behind these choices is what separates a routine analysis from a robust, validated system.

-

Choice of Oxidant: The oxidizing agent must be potent enough to efficiently generate the reactive MBTH cation but not so harsh that it degrades the reactants or the final dye. Ferric chloride (Fe³⁺) is widely used because it provides the necessary oxidative potential under acidic conditions.[1][15] The Fe³⁺ is reduced to Fe²⁺ in the process.

-

Influence of pH: The reaction is typically performed in an acidic medium. This serves two purposes: it enhances the stability of the MBTH reagent and its reactive cation, and it ensures the final formazan dye exists in its protonated, blue-colored cationic form.[5]

-

Order of Reagent Addition: The sequence of reagent addition can significantly impact reaction kinetics and even the final color.[7][11] For aldehyde determination, the sample is first incubated with the MBTH solution to allow for complete azine formation before the oxidizing agent is added to initiate the color-forming reaction.[5] Mixing the oxidant and MBTH first can lead to different products and colors.[7]

-

Specificity and Potential Interferences: While highly sensitive for aliphatic aldehydes, the MBTH method is not perfectly specific. The core mechanism relies on oxidative coupling, a reaction that other classes of compounds can also undergo. Aromatic amines, phenols, Schiff bases, and carbazoles are known interferents as they can also couple with the oxidized MBTH cation, leading to false positives or inaccurate quantification.[3][16] Therefore, sample matrix composition must be considered when interpreting results.

IV. Validated Experimental Protocol: Spectrophotometric Determination of Aldehydes

This protocol provides a self-validating workflow for the quantification of total aliphatic aldehydes in an aqueous sample.

-

MBTH Reagent (0.05% w/v): Dissolve 50 mg of this compound hydrochloride monohydrate in 100 mL of deionized water. Prepare this solution fresh daily for optimal performance.[17]

-

Oxidizing Reagent (0.2% w/v): Dissolve 0.2 g of ferric chloride (FeCl₃) and 0.5 g of sulfamic acid in 100 mL of deionized water. The sulfamic acid is included to prevent interference from any nitrite present in the sample.

The following diagram outlines the step-by-step procedure.

-

Standard Curve Preparation: Prepare a series of aldehyde standards (e.g., using a formaldehyde or acetaldehyde stock solution) covering the desired concentration range (e.g., 0.1 to 5.0 mg/L).

-

Sample Reaction: Pipette 2.0 mL of each standard, unknown sample, and a blank (deionized water) into separate, clearly labeled test tubes.

-

Azine Formation: To each tube, add 1.0 mL of the 0.05% MBTH reagent. Mix thoroughly and allow the tubes to stand at room temperature for 30 minutes.[5]

-

Color Development: Add 0.5 mL of the 0.2% oxidizing reagent to each tube. Mix immediately. A blue color will develop over the next few minutes.[5]

-

Incubation: Let the tubes stand for an additional 15 minutes to ensure complete color development and stabilization.

-

Measurement: Using a spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 628 nm.[5] Zero the instrument using the reagent blank.

-

Quantification: Plot the absorbance values of the standards against their known concentrations to generate a calibration curve. Use the linear regression equation from this curve to calculate the aldehyde concentration in the unknown samples.

V. Quantitative Data Summary

The performance of the MBTH method is well-documented. The following table summarizes typical performance metrics, which should be validated in your laboratory for specific applications.

| Performance Metric | Typical Value | Source(s) |

| Wavelength of Max. Absorbance (λmax) | 628 - 629 nm | [5] |

| Linear Range | 0.3 - 6.0 mg/L | [18] |

| Limit of Detection (LOD) | 60 µg/L | [18] |

| Precision (Relative Standard Deviation) | < 2.5% | [18] |

| Molar Extinction Coefficient (Formaldehyde) | 6.9 x 10⁴ L mol⁻¹ cm⁻¹ | [13] |

VI. Broader Applications: Beyond Simple Aldehydes

The utility of the MBTH reaction extends beyond the direct measurement of free aldehydes. With appropriate sample preparation, it can be adapted to quantify a wider range of molecules.

-

Total Carbohydrates: Polysaccharides and complex carbohydrates can be quantified by first subjecting them to acid hydrolysis. This process breaks the glycosidic bonds, releasing the constituent monosaccharides, which are aldehydes or ketones. The MBTH reaction can then be used to measure the total concentration of these resulting sugars.[19][20][21][22] This approach is particularly useful in biofuel research for quantifying algal biomass carbohydrates.[19]

-

Glycols, Glycerides, and Alcohols: These compounds can be determined after an initial oxidation step (e.g., using periodate) that converts them into aldehydes, which are then measured using the standard MBTH protocol.[4]

-

Phenols and Aromatic Amines: In a variation of the reaction, MBTH can be used as one of the coupling partners to react with phenols or aromatic amines in the presence of an oxidant to form colored products.[3][4][23] In this context, the phenol or amine takes the place of the azine intermediate in the electrophilic coupling step.

VII. Conclusion

The this compound reaction is a powerful and sensitive analytical tool. Its mechanism, rooted in the principles of nucleophilic addition and oxidative coupling, provides a reliable pathway for converting aldehydes into a readily quantifiable colored product. By understanding the causality behind each step—from azine formation to the generation of the reactive MBTH cation and the final synthesis of the formazan dye—researchers can effectively apply, adapt, and troubleshoot this versatile method. Its continued relevance in diverse scientific fields is a testament to the robustness and elegance of its underlying chemical principles.

References

-

Paz, M., & Cerdà, V. (1985). Thin-layer Chromatography of the MBTH Derivatives of Some Aliphatic Aldehydes. Talanta, 32(1), 47-8.

-

Thorpe, C. J. D. (1968). The Determination of Aliphatic Aldehydes in Stack Gases. This compound Hydrochloride (MBTH) Method. Environmental Health Lab, McClellan AFB, CA.

-

BenchChem. (n.d.). A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. BenchChem Technical Guides.

-

Luo, J., & Wild, M. (2006). MBTH for aliphatic aldehyde measurement. U.S. Patent No. 7,112,448 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Miksch, R. R., & Anthon, D. W. (1982). A recommendation for combining the standard analytical methods for the determinations of formaldehyde and total aldehydes in air. American Industrial Hygiene Association Journal, 43(5), 362-365.

-

Raimundo Jr, I. M., et al. (2004). Determination of total aldehydes in fuel ethanol by MBTH method: sequential injection analysis. Journal of the Brazilian Chemical Society, 15, 876-882.

-

Mohammadi-Nejad, S., et al. (2017). A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2-benzothiazolinone Hydrazone (MBTH). Journal of Reports in Pharmaceutical Sciences, 6(1), 23-33.

-

Puzinauskas, P. V. (1995). Methods for Determining Aldehydes in Air. University of Cape Town, Department of Chemistry.

-

Darweesh, R. S., & Al-Khalisy, Z. S. (2021). Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. Medico-legal Update, 21(2), 1438-1444.

-

Taylor & Francis. (n.d.). Formazan – Knowledge and References. Taylor & Francis Online.

-

Stojanovska, E., et al. (2018). Aldehyde reaction with 3-methyl-2-benzothiazolone hydrazine monohydrate. ResearchGate.

-

Patel, J. C., et al. (2018). Development and Validation of Spectrophotometric Estimation of Vildagliptin through Oxidative Coupling Reaction using MBTH Reagent in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 11(10), 4381-4384.

-

Phillips, D. H., & Arlt, V. M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2758.

-

Galla, R., & Salva, C. (2024). Applications of MBTH as a Chromogenic Reagent: A Review. International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 2774-2786.

-

Capaldi, D. J., & Taylor, K. E. (1983). A new peroxidase color reaction: oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with its formaldehyde azine. Application to glucose and choline oxidases. Analytical Biochemistry, 129(2), 329-336.

-

ResearchGate. (n.d.). Formation of formazan with MBTH. [Figure]. ResearchGate.

-

Darweesh, R. S., & Al-Khalisy, Z. S. (2021). Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. ResearchGate.

-

Ribeiro, P. R. S., Pezza, L., & Pezza, H. R. (2009). Exploiting the oxidative coupling reaction of MBTH for indapamide determination. Journal of the Brazilian Chemical Society, 20(8), 1438-1444.

-

Van Wychen, S., Black, S., & Laurens, L. M. L. (2017). MBTH: A novel approach to rapid, spectrophotometric quantitation of total algal carbohydrates. Algal Research, 21, 147-152.

-

Van Wychen, S., Black, S., & Laurens, L. (2017). MBTH: A Novel Approach to Rapid, Spectrophotometric Quantitation of Total Algal Carbohydrates. National Renewable Energy Laboratory.

-

Van Wychen, S., et al. (2016). MBTH: A novel approach to rapid, spectrophotometric quantitation of total algal carbohydrates. OSTI.GOV.

-

El-Yazbi, F. A., et al. (1993). On the mechanism of oxidative coupling reactions of 3-methyl-2-benzothiazolinone hydrazone. Talanta, 40(7), 1075-1080.

-

Buffle, J., et al. (2007). The application of the MBTH method for carbohydrate determination in freshwaters revisited. ResearchGate.

-

LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

-

Van Wychen, S., et al. (2017). MBTH: A novel approach to rapid, spectrophotometric quantitation of total algal carbohydrates. ResearchGate.

-

Wikipedia. (n.d.). Oxidative coupling of phenols.

-

LibreTexts Chemistry. (2023). Oxidizing and Reducing Agents.

-

Wikipedia. (n.d.). Hydrazone.

Sources

- 1. US7112448B2 - MBTH for aliphatic aldehyde measurement - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ijop.net [ijop.net]

- 4. ijbpas.com [ijbpas.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Development and Validation of Spectrophotometric Estimation of Vildagliptin through Oxidative Coupling Reaction using MBTH Reagent in Pharmaceutical Dosage Form - ProQuest [proquest.com]

- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazone - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Exploiting the oxidative coupling reaction of MBTH for indapamide determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A new peroxidase color reaction: oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with its formaldehyde azine. Application to glucose and choline oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. tandfonline.com [tandfonline.com]

- 18. scielo.br [scielo.br]

- 19. MBTH: A novel approach to rapid, spectrophotometric quantitation of total algal carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research-hub.nrel.gov [research-hub.nrel.gov]

- 21. MBTH: A novel approach to rapid, spectrophotometric quantitation of total algal carbohydrates (Journal Article) | OSTI.GOV [osti.gov]

- 22. researchgate.net [researchgate.net]

- 23. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Preparation of 3-Methyl-2-benzothiazolone Hydrazone Hydrochloride

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Methyl-2-benzothiazolone hydrazone hydrochloride (MBTH-HCl), a vital chromogenic reagent. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the underlying chemical principles, offers detailed experimental protocols, and presents a comparative analysis of common synthetic routes.

Introduction: The Significance of this compound Hydrochloride

This compound hydrochloride is a versatile organic compound widely employed in analytical chemistry. Its primary application lies in the spectrophotometric determination of a variety of analytes, most notably aliphatic aldehydes.[1][2] The reaction of MBTH with aldehydes in the presence of an oxidizing agent yields a highly colored formazan dye, allowing for sensitive and accurate quantification.[3] This property has led to its use in environmental monitoring, food analysis, and clinical diagnostics. Beyond aldehydes, MBTH has been utilized as a reagent for the determination of ketones, amines, phenols, and various pharmaceuticals.[1]

This guide will explore the common synthetic pathways to MBTH-HCl, providing the necessary detail for its successful preparation and validation in a laboratory setting.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes for the preparation of MBTH-HCl have been established, starting from either N-methylaniline or 2-mercaptobenzothiazole. The choice of route often depends on factors such as the availability and cost of starting materials, desired scale of synthesis, and safety considerations.

| Feature | Route 1: From N-Methylaniline | Route 2: From 2-Mercaptobenzothiazole |

| Starting Materials | N-methylaniline, sodium thiocyanate, bromine, hydrazine hydrate, hydrochloric acid | 2-mercaptobenzothiazole, hydrazine hydrate, hydrochloric acid |

| Key Intermediates | N-methyl-N-phenylthiourea, 3-methyl-2-iminobenzothiazole | 2-hydrazinobenzothiazole |

| Reported Overall Yield | Moderate (e.g., ~56%)[3] | Can be high, but may involve more steps depending on the specific protocol |

| Cost of Starting Materials | N-methylaniline is generally inexpensive and readily available. | 2-mercaptobenzothiazole can be more expensive than N-methylaniline.[3] |

| Safety Considerations | Involves the use of highly corrosive liquid bromine and potentially carcinogenic intermediates.[3] | Can involve the use of toxic reagents like dimethyl sulfate in some variations.[3] |

| Environmental Impact | The use of bromine and chlorinated solvents raises environmental concerns. | Can be more environmentally friendly if a one-pot method is employed without organic solvents. |

| Scalability | The multi-step nature may present challenges for large-scale production. | One-pot variations are well-suited for larger-scale synthesis. |

Synthetic Pathways and Reaction Mechanisms

Route 1: Synthesis from N-Methylaniline

This route involves a multi-step process beginning with the formation of a thiourea derivative, followed by cyclization to form the benzothiazole ring, and finally, hydrazone formation and conversion to the hydrochloride salt.[3]

Overall Reaction Scheme:

Synthetic pathway starting from N-Methylaniline.

Step 1: Synthesis of N-Methyl-N-phenylthiourea

The synthesis commences with the reaction of N-methylaniline with a thiocyanate salt in the presence of a strong acid, such as hydrochloric acid. The acid protonates the nitrogen of N-methylaniline, making it more susceptible to nucleophilic attack by the thiocyanate ion.

Step 2: Synthesis of 3-Methyl-2-iminobenzothiazole

The N-methyl-N-phenylthiourea intermediate undergoes an electrophilic cyclization reaction with bromine. The bromine acts as an electrophile, and the sulfur atom of the thiourea attacks it. This is followed by an intramolecular cyclization where the phenyl ring attacks the electrophilic carbon of the thiourea, leading to the formation of the benzothiazole ring system.

Step 3: Synthesis of this compound

The 3-methyl-2-iminobenzothiazole is then reacted with hydrazine hydrate. The hydrazine acts as a nucleophile, attacking the imine carbon and displacing the existing nitrogen group to form the hydrazone.

Step 4: Formation of the Hydrochloride Salt

Finally, the this compound is treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

Route 2: Synthesis from 2-Mercaptobenzothiazole

This route offers a more direct approach to the 2-hydrazinobenzothiazole intermediate.

Overall Reaction Scheme:

Synthetic pathway starting from 2-Mercaptobenzothiazole.

Step 1: Synthesis of 2-Hydrazinobenzothiazole

2-Mercaptobenzothiazole is refluxed with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the thiol group to form 2-hydrazinobenzothiazole. This reaction is a nucleophilic substitution at the carbon atom of the thiazole ring.[4]

Step 2: N-Methylation

The 2-hydrazinobenzothiazole is then methylated on the nitrogen atom of the thiazole ring. This can be achieved using a suitable methylating agent, such as dimethyl sulfate. This step is crucial for introducing the methyl group at the 3-position of the benzothiazole ring.

Step 3: Formation of the Hydrochloride Salt

Similar to the first route, the resulting this compound is treated with hydrochloric acid to yield the final product.

Detailed Experimental Protocols

The following protocols are provided as a general guide and should be adapted and optimized based on laboratory conditions and scale. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Protocol for Synthesis from N-Methylaniline

This protocol is adapted from the procedure described in patent CN1291981C.[3]

Materials:

-

N-methylaniline

-

Sodium thiocyanate

-

Concentrated hydrochloric acid

-

Bromine

-

Chloroform

-

Hydrazine hydrate (80%)

-

Acetic acid

-

95% Ethanol

-

Distilled water

Procedure:

-

Synthesis of N-Methyl-N-phenylthiourea:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate (1.0 mol) in distilled water (80 mL).

-

In a separate beaker, carefully mix N-methylaniline (0.5 mol) with concentrated hydrochloric acid (0.12 mol).

-

Add the N-methylaniline/HCl mixture to the sodium thiocyanate solution while stirring.

-

Heat the mixture to 85°C and reflux with stirring for 8 hours.

-

After the reaction is complete, cool the mixture rapidly in an ice bath with vigorous stirring to precipitate the product.

-

Filter the crude product, wash with distilled water, and then recrystallize from hot 95% ethanol.

-

-

Synthesis of 3-Methyl-2-iminobenzothiazole Hydrobromide:

-

Dissolve N-methyl-N-phenylthiourea (0.075 mol) in chloroform (100 mL) in a flask equipped with a dropping funnel and a stirrer, and cool to 15°C.

-

Slowly add a solution of bromine (0.075 mol) in chloroform (40 mL) dropwise over 150 minutes while maintaining the temperature at 15°C.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture in an ice bath and filter the solid product. Dry the product to obtain 3-methyl-2-iminobenzothiazole hydrobromide.

-

-

Synthesis of this compound:

-

To the 3-methyl-2-iminobenzothiazole hydrobromide, add hydrazine hydrate and a catalytic amount of acetic acid. The molar ratio of acetic acid to the iminobenzothiazole should be between 0.5:1 and 1.1:1.

-

Heat the mixture at 72-78°C for 60-105 minutes.

-

-

Synthesis of this compound Hydrochloride:

-

To the this compound, add hydrochloric acid in a molar ratio between 1:6 and 1:12 (hydrazone:HCl).

-

Heat the mixture at 75-80°C for 30-60 minutes.

-

Cool the solution to induce crystallization. Filter the crystals, wash with a small amount of cold water, and dry under vacuum.

-

Purification and Characterization

Purification by Recrystallization

The crude this compound hydrochloride can be purified by recrystallization.

-

Solvent System: A common and effective solvent for recrystallization is 95% ethanol.[3] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a small amount of 95% ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Place the flask in an ice bath for at least 30 minutes to complete the crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry under vacuum.

-

Characterization

The identity and purity of the synthesized this compound hydrochloride should be confirmed by various analytical techniques.

Expected Analytical Data:

| Technique | Expected Results and Interpretation |

| Melting Point | Literature values are around 276-278 °C (with decomposition).[2] A sharp melting point range indicates high purity. |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the methyl group (a singlet around 3.5 ppm), and aromatic protons in the range of 7.3-7.8 ppm. The exact chemical shifts may vary depending on the solvent used.[5] |

| ¹³C NMR | The carbon NMR spectrum will show signals for the methyl carbon, the aromatic carbons, and the carbon of the C=N bond. |

| FTIR Spectroscopy | The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching (around 1650 cm⁻¹), and aromatic C=C stretching.[6] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₈H₉N₃S, m/z ≈ 179.05).[7] |

Safety and Handling

This compound hydrochloride is toxic if swallowed and causes serious eye irritation.[8] It is essential to handle this compound with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS). Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed framework for the synthesis, purification, and characterization of this compound hydrochloride. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently prepare this important analytical reagent. The comparative analysis of the synthetic routes offers valuable insights for selecting the most appropriate method based on specific laboratory and project requirements. As with any chemical synthesis, careful attention to safety and proper handling procedures is paramount.

References

Sources

- 1. MBTH - 3-Methyl-2-Benzothiazolinone Hydrazone Hydrochloride. - Padmaja Expo [padmajaexpo.com]

- 2. 3-Methyl-2-benzothiazolinone hydrazone 97 149022-15-1 [sigmaaldrich.com]

- 3. CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE(4338-98-1) 1H NMR spectrum [chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. 3-Methyl-2-benzothiazolinone hydrazone | C8H9N3S | CID 5359575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | C8H10ClN3S | CID 9575839 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-2-benzothiazolone Hydrazone (MBTH) Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Methyl-2-benzothiazolone Hydrazone (MBTH)

This compound, commonly known as MBTH, is a versatile chromogenic reagent with significant applications in analytical chemistry and biochemistry.[1] Its hydrochloride salt is frequently used to prepare aqueous solutions for various assays.[2] MBTH is particularly valued for its role in the spectrophotometric determination of a wide range of compounds, including aliphatic aldehydes, phenols, aromatic amines, and certain pharmaceuticals.[3][4] The underlying principle of these applications often involves an oxidative coupling reaction where MBTH, in the presence of an oxidizing agent, forms intensely colored formazan dyes with the analyte.[5] Given its widespread use, a thorough understanding of the solubility and stability of MBTH solutions is paramount for ensuring the accuracy, reproducibility, and reliability of analytical methods.

This technical guide provides a comprehensive overview of the solubility characteristics of MBTH in various solvents and delves into the critical factors influencing the stability of its solutions. Furthermore, it offers detailed experimental protocols for researchers to determine these parameters in their own laboratory settings, ensuring the integrity of their experimental outcomes.

Sources

- 1. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (≥99.0% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The this compound Test. Sensitive New Methods for the Detection, Rapid Estimation, and Determination of Aliphatic Aldehydes (1961) | Eugene Sawicki | 436 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Management of 3-Methyl-2-benzothiazolone Hydrazone (MBTH)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 3-Methyl-2-benzothiazolone hydrazone (MBTH) and its common salt, this compound hydrochloride monohydrate. As a versatile chromogenic reagent used in spectrophotometric analysis and various assays, its effective use is predicated on a thorough understanding of its potential hazards and the implementation of robust safety measures.[1][2][3][4][5] This document synthesizes critical data from safety data sheets (SDS), toxicological studies, and established laboratory practices to ensure user safety and experimental integrity.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. MBTH, typically used as its hydrochloride monohydrate salt, is a solid substance with properties that necessitate specific storage and handling controls.

| Property | Value | Source |

| Chemical Name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | [6][7] |

| Synonyms | MBTH, Besthorn's Hydrazone | [6] |

| CAS Number | 38894-11-0, 149022-15-1 (for hydrate) | [6][7][8][9] |

| Molecular Formula | C₈H₉N₃S · HCl · H₂O | [7] |

| Molecular Weight | 233.72 g/mol (hydrate basis) | [10] |

| Appearance | White to yellowish solid/powder | [11] |

| Melting Point | ~276-278 °C (decomposes) | [10] |

| Solubility | Soluble in water | [6][8] |

Hazard Identification and Toxicological Profile

MBTH is classified as a hazardous substance, primarily due to its acute oral toxicity.[6][12][13] The primary risks involve ingestion, eye contact, and skin contact. A foundational principle of its safe use is the prevention of any direct personal contact.

Summary of Toxicological Data

The following table summarizes key findings from toxicological assessments. The major signs of acute toxicity at higher doses include convulsions.[14]

| Hazard Category | Finding | Details & Causality | Source(s) |

| Acute Oral Toxicity | Category 3: Toxic if swallowed. | Animal studies show moderately high acute toxicity. Ingestion of less than 40 grams may be fatal or cause serious health damage in humans. | [6][8][11][14][15] |

| LD50 (Oral, Rabbit) | 177 mg/kg (males), 268 mg/kg (females) | Demonstrates significant toxicity upon ingestion. | [14] |

| LD50 (Oral, Rat) | 308 mg/kg (males), 149 mg/kg (females) | Reinforces the classification of high acute oral toxicity. | [14] |

| Skin Irritation | Mild to Moderate Irritant. | Prolonged occlusive contact (24 hours) in rabbits caused erythema, edema, and desquamation. Open cuts or abraded skin should not be exposed. | [14][15] |

| Eye Irritation | Causes serious eye irritation. | Direct contact can cause moderate to severe irritation and potential damage. | [11][12][13][14][15] |

| Mutagenicity | Positive in Ames Test. | The compound produced mutations in Salmonella bacteria, particularly without metabolic activation, indicating a potential mutagenic hazard. | [14] |

| Inhalation Hazard | Low, but dust can be irritating. | Due to its low vapor pressure, vapor inhalation risk at ambient temperatures is minimal.[14] However, inhalation of dust can irritate the respiratory system and should be avoided.[15] | [14][15] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. The goal is to create a self-validating system where potential exposure is systematically eliminated.

Engineering Controls

-

Chemical Fume Hood: All weighing and solution preparation activities involving MBTH powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne dust.[8]

-

Ventilation: Work areas must be well-ventilated to prevent the accumulation of any dust.[12][13][15]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical barrier based on the identified hazards of toxicity and irritation.

| PPE Item | Specification | Rationale and Field Insight |

| Hand Protection | Nitrile or other chemically resistant gloves. | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves as hazardous waste.[16] |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against splashes and airborne dust during handling. A face shield may be required for larger quantities or when there is a significant splash risk.[11][13] |

| Skin & Body Protection | Laboratory coat. | Provides a barrier against accidental skin contact. Ensure the coat is fully buttoned. |

| Respiratory Protection | NIOSH-approved P2 or N95 respirator. | Required when handling the powder outside of a fume hood or if dust generation is unavoidable. This prevents inhalation of the toxic and irritating particles.[17] |

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the decision-making process for safely approaching work with MBTH.

Caption: Workflow for Safe Handling of MBTH.

Standard Operating Protocol: Weighing and Preparing an Aqueous MBTH Solution

This protocol provides a step-by-step methodology that integrates the safety requirements discussed.

-

Preparation:

-

Don all required PPE: lab coat, safety goggles, and nitrile gloves.

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Place a weigh boat, spatula, beaker of appropriate size, and a magnetic stir bar inside the fume hood.

-

Obtain the MBTH container and place it inside the fume hood.

-

-

Weighing:

-

Carefully open the MBTH container, avoiding any puff of powder.

-

Using the spatula, slowly transfer the desired amount of MBTH powder to the weigh boat on a tared balance inside the hood. Minimize dust generation.

-

Securely close the primary MBTH container.

-

-

Dissolution:

-

Transfer the weighed powder into the beaker.

-

Slowly add the required volume of solvent (e.g., deionized water) to the beaker, using a small amount to rinse the weigh boat to ensure a quantitative transfer.

-

Place the beaker on a stir plate within the fume hood and add the stir bar.

-

Begin stirring until the MBTH is fully dissolved.

-

-

Cleanup and Disposal:

-

Dispose of the contaminated weigh boat and any wipes used into a designated solid hazardous waste container.

-

Wipe down the spatula, the balance, and the work surface inside the fume hood with a damp cloth or towel, disposing of it as hazardous waste.

-

Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

-

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | Action | Rationale | Source(s) |

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting. | Vomiting can cause aspiration of the chemical into the lungs. Immediate medical intervention is required due to high acute toxicity. | [6][8][11][18] |

| Eye Contact | Immediately flush the eye continuously with running water for at least 15 minutes, holding eyelids apart. Transport to a hospital or doctor without delay. | Prompt and thorough irrigation is essential to minimize eye damage. | [6][11][13][15] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs. | Rapid removal of the substance minimizes skin irritation and potential absorption. | [6][8][15] |

| Inhalation | Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | Moves the individual away from the source of exposure and provides respiratory support if needed. | [6][8][15] |

Accidental Release Measures

-

Minor Spill (Solid): Evacuate unnecessary personnel. Wearing full PPE, gently sweep up the material, avoiding dust generation. Place into a suitable, labeled container for hazardous waste disposal.[8][15][17] Clean the spill area with a damp cloth and decontaminate the surface.

-

Major Spill: Evacuate the area immediately and move upwind.[15] Alert the institution's emergency response team and the fire brigade, informing them of the hazard's nature and location.[15] Only personnel with full body protective clothing and breathing apparatus should enter the area.[15] Prevent spillage from entering drains or waterways.[15]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide.[11][15][18]

-

Specific Hazards: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6][11][18]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][15][19]

Emergency Response Flowchart

Caption: Decision tree for MBTH emergency response.

Stability and Reactivity

Proper storage and handling are key to maintaining the chemical's stability and preventing hazardous reactions.

-

Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[11][18]

-

Conditions to Avoid: Direct sunlight, dust generation, and extreme temperatures.[11][18]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][11][18] Such contact can lead to uncontrolled reactions.

Storage and Disposal Considerations

Storage

-

Store in original, tightly sealed containers.[15]

-

The storage area should be cool, dry, and well-ventilated.[15]

-

Store locked up in a designated area, separate from incompatible materials.[6][8][11][12]

Disposal

-

MBTH and its containers must be disposed of as hazardous waste.[15][18]

-

All waste disposal must comply with local, state, and federal regulations.[6][15]

-

Do not allow the chemical or its solutions to enter drains or the environment.[15][18] Empty containers may retain product residue and should be handled as hazardous.[15] Puncture empty containers to prevent re-use.[15]

References

- The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone.

- 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydr

- SAFETY D

- MATERIAL SAFETY D

- MBTH (3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE)

- Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride - Carl ROTH.

- SAFETY D

- Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride - Carl ROTH.

- MBTH 0.

- SAFETY D

- 3-Methyl-2-benzothiazolinone hydrazone 97 149022-15-1 - Sigma-Aldrich.

- Application of 3-methyl benzothiazoline-2-one hydrazone as a | 33 - TSI Journals.

- The Utilization of 3-Methylbenzthiazolinone-2(3H)-Hydrazone as a Chromogenic Reagent in Pharmaceutical Analysis - Acta Scientific.

- Application of 3-methylbenzothiazolin-2-one hydrazone as a chromogenic reagent for the spectrophotometric determination of certain sulpha drugs - Analyst (RSC Publishing).

- A new peroxidase color reaction: oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with its formaldehyde azine. Application to glucose and choline oxidases - PubMed.

- MBTH | CAS#:38894-11-0 | Chemsrc.

- SAFETY D

- MBTH, Hi-AR™ - HiMedia Labor

- MBTH - 3-Methyl-2-Benzothiazolinone Hydrazone Hydrochloride. - Padmaja Expo.

- Section 5: Firefighting Measures.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. actascientific.com [actascientific.com]

- 3. Application of 3-methylbenzothiazolin-2-one hydrazone as a chromogenic reagent for the spectrophotometric determination of certain sulpha drugs - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. A new peroxidase color reaction: oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with its formaldehyde azine. Application to glucose and choline oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MBTH - 3-Methyl-2-Benzothiazolinone Hydrazone Hydrochloride. - Padmaja Expo [padmajaexpo.com]

- 6. fishersci.com [fishersci.com]

- 7. MBTH, Hi-AR™ [himedialabs.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. MBTH | CAS#:38894-11-0 | Chemsrc [chemsrc.com]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. carlroth.com [carlroth.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. assaygenie.com [assaygenie.com]

- 18. oxfordlabchem.com [oxfordlabchem.com]

- 19. cdp.dhs.gov [cdp.dhs.gov]

Spectroscopic Properties of 3-Methyl-2-benzothiazolone Hydrazone and its Derivatives: An In-depth Technical Guide

Introduction

3-Methyl-2-benzothiazolone hydrazone (MBTH), a heterocyclic organic compound, has established itself as a versatile and indispensable chromogenic reagent in various fields of analytical chemistry.[1][2] Its utility stems from its ability to undergo oxidative coupling reactions with a wide array of analytes, including aliphatic aldehydes, aromatic amines, phenols, and various pharmaceutical compounds, to produce intensely colored products that can be quantified spectrophotometrically.[1][3][4] This guide provides a comprehensive exploration of the spectroscopic properties of MBTH and its derivatives, offering insights into the structural and electronic characteristics that underpin its analytical applications. The content herein is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important analytical tool.

MBTH is commercially available, typically as its hydrochloride monohydrate salt, which appears as a white to off-white crystalline powder. The core structure consists of a benzothiazole ring system with a methyl group at the 3-position and a hydrazone functional group at the 2-position. This unique arrangement of atoms confers upon MBTH its characteristic reactivity and spectroscopic behavior.

Spectroscopic Characterization

The spectroscopic properties of MBTH and its derivatives are fundamental to their application in analytical methods. Understanding their behavior under different spectroscopic techniques allows for method development, optimization, and validation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the most common technique employed in conjunction with MBTH for quantitative analysis. MBTH itself exhibits absorption in the UV region. However, its true analytical power is realized upon the formation of colored derivatives through oxidative coupling.[1][3]

The general mechanism involves the oxidation of MBTH, typically using an oxidizing agent like ferric chloride (FeCl₃) or cerium(IV) sulfate, to form a reactive electrophilic intermediate (a diazonium salt).[1][5] This intermediate then couples with an electron-rich analyte (e.g., a phenol or an aromatic amine) to yield a highly conjugated, colored product with a characteristic absorption maximum (λmax) in the visible region.[1][5]

Table 1: UV-Vis Absorption Maxima (λmax) of MBTH Reaction Products with Various Analytes

| Analyte Class | Example Analyte | Oxidizing Agent | λmax (nm) | Reference |

| Phenols | Fenofibrate | FeCl₃ | 596 | [6] |

| Aromatic Amines | Sulpha drugs | Ceric Ammonium Sulphate | Not Specified | [1] |

| Aldehydes | Formaldehyde | Not Specified | Not Specified | [7] |

| Pharmaceuticals | Ketoprofen | Ce(IV) | 605 | [5] |

| Pharmaceuticals | Irbesartan | Ce(IV) | 629 | [5] |

| Pharmaceuticals | Nitrofurantoin (reduced) | Ammonium Ceric Sulphate | 610 | [3] |

The molar absorptivity (ε) of these colored products is typically high, in the range of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹, which contributes to the high sensitivity of MBTH-based assays.[8] The exact λmax is dependent on the structure of the analyte and the resulting conjugated system. For instance, the oxidative coupling product of MBTH with methyl eugenol in the presence of ferric chloride exhibits a blue color with a λmax at 619 nm.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the structural elucidation of MBTH and its derivatives by identifying their characteristic functional groups. The FTIR spectrum of MBTH hydrochloride would be expected to show the following key absorption bands:

-

N-H stretching: The hydrazone group (-NH₂) will exhibit stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

-

C=N stretching: The imine bond of the hydrazone will show a characteristic stretching vibration around 1600-1650 cm⁻¹.

-

Aromatic C=C stretching: The benzene ring of the benzothiazole system will display several absorption bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: The stretching vibration of the C-N bond within the thiazole ring and the methyl-nitrogen bond will appear in the fingerprint region.

-

C-S stretching: The thioether linkage in the thiazole ring will have a characteristic absorption, although it may be weak.

Upon derivatization, for example, in the formation of Schiff bases with aldehydes, the N-H stretching bands of the hydrazone would be replaced by a C=N stretching band from the newly formed azomethine group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of MBTH and its derivatives.

¹H NMR: The proton NMR spectrum of MBTH would show distinct signals corresponding to the different types of protons in the molecule:

-

Aromatic protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm.

-

Methyl protons: The three protons of the N-CH₃ group will give a singlet peak, likely in the range of δ 3.0-4.0 ppm.

-

Hydrazone protons: The -NH₂ protons of the hydrazone group will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

In the case of Schiff base derivatives formed by condensation with aldehydes, a new signal corresponding to the azomethine proton (-N=CH-) would appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[11]

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For MBTH, one would expect to see signals for:

-

Aromatic carbons: Several signals in the aromatic region (δ 110-150 ppm).

-

C=N carbon: The carbon of the hydrazone group would appear in the downfield region, typically around δ 140-160 ppm.

-

Methyl carbon: The N-CH₃ carbon will give a signal in the aliphatic region, likely around δ 30-40 ppm.

For Schiff base derivatives, the carbon of the newly formed azomethine group would also be observable in the downfield region of the spectrum.[11]

Fluorescence Spectroscopy

While MBTH is primarily used in colorimetric assays, some of its derivatives, particularly those with extended π-conjugated systems, may exhibit fluorescence. The fluorescence properties are highly dependent on the molecular structure, the presence of electron-donating or electron-withdrawing groups, and the solvent environment. For instance, some benzothiazole derivatives have been shown to exhibit fluorescence, with emission wavelengths in the blue region of the spectrum (around 380-450 nm). The incorporation of electron-donating groups can enhance fluorescence intensity, while electron-withdrawing groups may quench it.[12] Further research into the fluorescence properties of specific MBTH derivatives could open up new avenues for the development of sensitive fluorometric assays.

Analytical Applications and Experimental Protocols

The primary application of MBTH's spectroscopic properties lies in the quantitative determination of a vast range of compounds. The underlying principle is the formation of a colored product whose absorbance is directly proportional to the concentration of the analyte.

General Workflow for Spectrophotometric Analysis using MBTH

Caption: General workflow for analyte quantification using MBTH.

Experimental Protocol: Spectrophotometric Determination of Fenofibrate

The following protocol is adapted from a method for the determination of the drug fenofibrate using MBTH.[6]

1. Reagent Preparation:

- Standard Fenofibrate Solution: Accurately weigh and dissolve 10 mg of fenofibrate in 100 ml of methanol to obtain a stock solution of 100 µg/ml.

- MBTH Reagent (0.5%): Dissolve 0.5 g of MBTH in 100 ml of 0.5% HCl.

- Ferric Chloride Solution (1%): Dissolve 1 g of FeCl₃ in 100 ml of 0.5% HCl.

2. Calibration Curve Construction:

- Pipette aliquots of the standard fenofibrate solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ml) into a series of 10 ml volumetric flasks.

- To each flask, add 2.5 ml of the 0.5% MBTH reagent and 2.5 ml of the 1% FeCl₃ solution.

- Make up the volume to 10 ml with methanol.

- Allow the solutions to stand for 20 minutes for the color to develop.

- Measure the absorbance of each solution at 596 nm against a reagent blank.

- Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Sample Analysis:

- Prepare a solution of the sample containing fenofibrate in methanol.

- Treat an aliquot of the sample solution in the same manner as the standards.

- Measure the absorbance of the sample solution at 596 nm.

- Determine the concentration of fenofibrate in the sample from the calibration curve.

Reaction Mechanism of MBTH in Analytical Assays

The oxidative coupling reaction of MBTH is a cornerstone of its analytical utility. The following diagram illustrates the generalized reaction pathway.

Caption: Generalized oxidative coupling mechanism of MBTH.

Conclusion

This compound and its derivatives are invaluable tools in analytical chemistry, largely due to their favorable spectroscopic properties. The ability of MBTH to form intensely colored adducts with a wide range of analytes upon oxidative coupling forms the basis of numerous sensitive and reliable spectrophotometric methods. A thorough understanding of the UV-Vis, IR, and NMR characteristics of MBTH and its reaction products is crucial for the development, optimization, and validation of these analytical procedures. While the primary application of MBTH remains in colorimetry, the potential for developing fluorescence-based assays with its derivatives presents an exciting area for future research. This guide has provided a detailed overview of the core spectroscopic features of MBTH, offering a foundational resource for scientists and researchers leveraging this versatile reagent in their work.

References

-

Ewies, F. E., et al. (2015). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Journal of the Brazilian Chemical Society, 26(6), 1086-1097. Available at: [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

El-Brashy, A., Eid, M., & Talaat, W. (2006). Kinetic Spectrophotometric Method For The Determination of Ketoprofen in Pharmaceuticals and Biological Fluids. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-2-benzothiazolinone hydrazone. Retrieved from [Link]

-

Galla, R., & Salva, C. (2024). applications of mbth as a chromogenic reagent: a review. International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 2774-2784. Available at: [Link]

-

SpectraBase. (n.d.). 3-methyl-2-benzothiazolinone, hydrazone, monohydrochloride. Retrieved from [Link]

-

Kouamé, A. R., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(4), 135-155. Available at: [Link]

-

Gwaram, N. S., et al. (2020). Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes. Scholars Academic Journal of Biosciences, 8(12), 345-352. Available at: [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of compounds 1b,c, 2b–d in THF and 1b,c, 2b in... Retrieved from [Link]

-

Al-Sabha, W. Y. (2018). Spectrophotometric Determination of Nitrofurantoin Drug in its Pharmaceutical Formulations Using MBTH as a Coupling Reagent. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (a) Derivatization reaction between FA and MBTH hydrochloride, (b)... Retrieved from [Link]

-

Hien, T. T., et al. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 59B(8), 1275-1281. Available at: [Link]

-

Slideshare. (2016). Principle and Applications Of MBTH, NQS, FC and BM Reagents. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Characterization and Biological Activities of Hydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes. Retrieved from [Link]

-

Abdel-Moety, E. M., et al. (2007). Application of 3-methyl benzothiazoline-2-one hydrazone as a chromogen for the spectrophotometric determination of oriental fruit fly's synthetic attractant. Analytical Chemistry: An Indian Journal, 3(1), 33-38. Available at: [Link]

-

ResearchGate. (n.d.). MBTH condenses blue cation. Retrieved from [Link]

-

Prasanth, V. G., et al. (2020). development of validated uv spectrophotometric method for the estimation of fenofibrate in pure and formulation using mbth reagent. ResearchGate. Available at: [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

NanoQAM. (n.d.). Applications of Ultraviolet-Visible Molecular Absorption Spectrometry. Retrieved from [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Principle and Applications Of MBTH, NQS, FC and BM Reagents | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nanoqam.ca [nanoqam.ca]

- 9. mdpi.com [mdpi.com]

- 10. saudijournals.com [saudijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Discovery and history of the Sawicki reagent (MBTH)

An In-depth Technical Guide to the Sawicki Reagent (MBTH): Discovery, Mechanism, and Application

Introduction

In the realm of analytical chemistry, few reagents have demonstrated the versatility and sensitivity of 3-methyl-2-benzothiazolinone hydrazone, commonly known as the Sawicki reagent or MBTH. This technical guide provides a comprehensive overview of MBTH, from its initial synthesis to its establishment as a cornerstone for the spectrophotometric determination of aliphatic aldehydes and a wide array of other compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context, the intricate reaction mechanism, a detailed experimental protocol, and the critical considerations for its successful application.

Historical Development: From Obscure Hydrazone to Analytical Mainstay

The journey of MBTH from a laboratory curiosity to a widely used analytical reagent is a testament to the cumulative nature of scientific discovery.

Initial Synthesis by Besthorn (1910): The story begins with the first synthesis of 3-methyl-2-benzothiazolinone hydrazone by Besthorn in 1910.[1][2] At this stage, its potential as a chromogenic reagent remained largely unexplored. For decades, MBTH was simply one of many heterocyclic compounds documented in the chemical literature.

The Dawn of Oxidative Coupling (1957): The analytical potential of MBTH was first hinted at by Hünig and Fritsch in 1957.[1][2] They described the oxidative coupling reactions of MBTH with various classes of compounds, including phenols, aromatic amines, and substances with active methylene groups, which resulted in the formation of intensely colored dyes.[2] This work laid the fundamental chemical groundwork for its future applications.

Sawicki's Pioneering Application (1961): The pivotal moment in the history of MBTH came in 1961 when Eugene Sawicki and his colleagues at the Robert A. Taft Sanitary Engineering Center published their seminal work on its use for the analysis of aliphatic aldehydes.[3][4][5] Sawicki's group was investigating methods for the determination of atmospheric pollutants and recognized the need for a highly sensitive and specific reagent for aldehydes, which are significant components of auto exhaust and other emissions.[3][6] They systematically investigated the reaction of MBTH with aliphatic aldehydes and developed a robust spectrophotometric method.[3][4][5] This application was so impactful that MBTH became widely known as the "Sawicki reagent".[1][2]

Chemical and Physical Properties of MBTH

The utility of MBTH as an analytical reagent is intrinsically linked to its chemical structure and physical properties.

| Property | Value |

| Chemical Name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate[7] |

| Synonyms | Sawicki's Reagent, Besthorn's Hydrazone[1][2] |

| CAS Number | 38894-11-0 (monohydrate)[7] |

| Molecular Formula | C₈H₉N₃S·HCl·H₂O[7] |

| Molecular Weight | 233.72 g/mol [1][8] |

| Appearance | White to off-white or pale yellow powder[1][9] |

| Melting Point | 276-278 °C (with decomposition)[1][8][10] |

| Solubility | Soluble in water, methanol, and dimethyl sulfoxide[10] |

The Sawicki Reaction: A Detailed Mechanistic Exploration

The analytical power of the Sawicki reagent lies in its reaction with aliphatic aldehydes in the presence of an oxidizing agent to form a intensely colored formazan dye.[3][4] The reaction proceeds through a multi-step mechanism that ensures high sensitivity and specificity.

Step 1: Azine Formation

The initial step involves the condensation reaction between the aliphatic aldehyde and MBTH to form an azine intermediate.[3][4][11] This reaction is a classic example of nucleophilic addition to a carbonyl group.

Step 2: Oxidation of Excess MBTH

In the presence of an oxidizing agent, typically ferric chloride (FeCl₃), a second molecule of MBTH is oxidized to form a reactive electrophilic intermediate, a diazonium cation.[3][4][11]

Step 3: Electrophilic Attack and Formation of the Formazan Dye

The electrophilic diazonium cation then attacks the azine formed in the first step.[11] This coupling reaction results in the formation of a highly conjugated tetraazapentamethine cyanine dye, also known as a formazan.[3][4] This final product is intensely colored, typically blue or green-blue, and exhibits a strong absorbance in the visible region of the electromagnetic spectrum, usually between 628 nm and 670 nm.[12] The intensity of the color is directly proportional to the initial concentration of the aldehyde, forming the basis for quantitative analysis.[11]

Experimental Protocol: Spectrophotometric Determination of Formaldehyde

This section provides a detailed, step-by-step methodology for the determination of formaldehyde in an aqueous sample using the Sawicki reagent.

1. Reagents and Solutions

-

MBTH Solution (0.05% w/v): Dissolve 0.05 g of 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate in 100 mL of deionized water. This solution should be prepared fresh daily.

-

Oxidizing Reagent: Dissolve 1.0 g of ferric chloride (FeCl₃) and 1.6 g of sulfamic acid in 100 mL of deionized water.[12] Sulfamic acid is added to prevent interference from nitrites.

-

Formaldehyde Stock Solution (1000 µg/mL): Dilute 2.7 mL of 37% formaldehyde solution to 1 L with deionized water.

-

Formaldehyde Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 - 2.0 µg/mL).

2. Experimental Procedure

-

Pipette 5.0 mL of each standard solution, the blank (deionized water), and the unknown sample into separate test tubes.

-

To each tube, add 5.0 mL of the 0.05% MBTH solution.

-

Mix the contents of the tubes and allow them to stand for 10 minutes at room temperature.

-

Add 5.0 mL of the oxidizing reagent to each tube.

-

Mix thoroughly and allow the color to develop for 15 minutes at room temperature.[12]

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 628 nm) using a spectrophotometer, after zeroing the instrument with the blank.[12]

3. Data Analysis

-

Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.

-

Determine the concentration of formaldehyde in the unknown sample by interpolating its absorbance on the calibration curve.

Advantages, Limitations, and Interferences

The widespread adoption of the Sawicki method is due to its numerous advantages, but it is also essential to be aware of its limitations and potential interferences.

Advantages:

-

High Sensitivity: The method is capable of detecting very low concentrations of aliphatic aldehydes, often in the sub-microgram per milliliter range.[12][13]

-

Good Specificity: The reaction is highly selective for aliphatic aldehydes.[14]

-

Versatility: The MBTH reagent has been adapted for the determination of a wide range of other compounds, including phenols, aromatic amines, and certain pharmaceuticals, often after a preliminary chemical conversion to an aldehyde.[1][2]

Limitations and Interferences:

-

Interference from other Aldehydes: While specific for the aldehyde functional group, the method does not typically differentiate between different aliphatic aldehydes.

-

Oxidizing and Reducing Agents: The presence of other oxidizing or reducing agents in the sample can interfere with the color development step.

-

Aromatic Amines and Phenols: These compounds can also undergo oxidative coupling with MBTH and may lead to positive interference if present in high concentrations.[14]

-

Color Stability: The color of the formazan dye may fade over time, necessitating that absorbance measurements be taken within a specific time window after color development.

Conclusion

From its synthesis by Besthorn to its popularization by Sawicki, the MBTH reagent has carved an indispensable niche in analytical chemistry. Its high sensitivity and specificity for aliphatic aldehydes, coupled with a well-understood reaction mechanism, have made it an invaluable tool in environmental monitoring, industrial quality control, and pharmaceutical analysis. By understanding the historical context, the underlying chemistry, and the practical aspects of its application, researchers and scientists can continue to leverage the power of the Sawicki reagent to obtain accurate and reliable analytical data.

References

-

Galla R, Salva C. Applications of MBTH as a chromogenic reagent: a review. International Journal of Biology, Pharmacy and Allied Sciences. 2024;13(6):2774-2786. Available from: [Link]

-

Sawicki E, Hauser TR, Stanley TW, Elbert W. The 3-Methyl-2-benzothiazolone Hydrazone Test. Sensitive New Methods for the Detection, Rapid Estimation, and Determination of Aliphatic Aldehydes. Analytical Chemistry. 1961;33(1):93-96. Available from: [Link]

-

HiMedia Laboratories. MBTH, Hi-AR™. Available from: [Link]

-

Compton BJ, Purdy WC. The mechanism of the reaction of the Nash and the Sawicki aldehyde reagent. Canadian Journal of Chemistry. 1980;58(20):2207-2211. Available from: [Link]

- Lunn G, Lunn A, inventors; Lunn G, Lunn A, assignees. MBTH for aliphatic aldehyde measurement. United States patent US 7,112,448 B2. 2006 Sep 26.

-

Laurens LML, Markham J, Templeton DW, Wychen SV, Van Wychen S, Wolfrum EJ. MBTH: A Novel Approach to Rapid, Spectrophotometric Quantitation of Total Algal Carbohydrates. United States: N. p., 2017. Web. doi:10.1016/j.algal.2017.01.010. Available from: [Link]

-

Al-Sabha Dakhil Z. Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. Medico-legal Update. 2021;21(2):1438-1442. Available from: [Link]

-

Compton BJ, Purdy WC. The mechanism of the reaction of the Nash and the Sawicki aldehyde reagent. Available from: [Link]

-

Slideshare. Principle and Applications Of MBTH, NQS, FC and BM Reagents. Available from: [Link]

-

Appiah-Opong R, Ofori-Kwakye K, Kukuia KKE, et al. Comparison of Three Spectrophotometric Reagents for Determination of Formaldehyde (FA) in Fish. MOJ Biorg Org Chem. 2019;3(1):1‒6. DOI: 10.15406/mojboc.2019.03.00088. Available from: [Link]

-

Lepri L, Desideri PG, Coas V. Thin-layer chromatography of the MBTH derivatives of some aliphatic aldehydes. Talanta. 1985;32(1):47-48. Available from: [Link]

-

Rocha FRP, Martelli PB, Reis BF. Determination of total aldehydes in fuel ethanol by MBTH method: sequential injection analysis. J. Braz. Chem. Soc. 2004;15(6):930-935. Available from: [Link]

-

Pock K, Grasserbauer M. Spectrophotometric Flow Injection Analysis of Formaldehyde in Aqueous Solutions Using 3-Methyl-2-benzthiazolinone Hydrazone. Mikrochimica Acta. 1989;97(3-4):193-201. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Spectrophotometric Determination of Aldehydes: The Power of MBTH in Chemical Analysis. Available from: [Link]

-

ResearchGate. The mechanism of the reaction of the Nash and the Sawicki aldehyde reagent. Available from: [Link]

-

Hach. Formaldehyde. Available from: [Link]

-

ResearchGate. Determination of Formaldehyde Content of the Atmosphere (MBTH Colorimetric Method—Application to Other Aldehydes). Available from: [Link]

-

Marczenko Z, Balcerzak M. Spectrophotometric determination of formaldehyde. Talanta. 1988;35(8):655-657. Available from: [Link]

-

ChemBK. MBTH hydrochloride. Available from: [Link]

- Wang Y, inventor. Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride. China patent CN 1634900A. 2005 Jul 6.

- Leitheiser RH, St. John GF, Taylor RP, inventors; The Bendix Corporation, assignee. Method for stabilizing chromogenic test reagent for aldehyde. United States patent US 3,645,696. 1972 Feb 29.

-

Chemsrc. MBTH. Available from: [Link]

-

Suzhou Yacoo Science Co., Ltd. ≥99.0% MBTH CAS:38894-11-0 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. Available from: [Link]

-

Sawicki E, Hauser TR, Stanley TW, Elbert W. The this compound Test. Sensitive New Methods for the Detection, Rapid Estimation, and Determination of Aliphatic Aldehydes. Analytical Chemistry. 1961;33(1):93-96. Available from: [Link]

Sources

- 1. ijbpas.com [ijbpas.com]